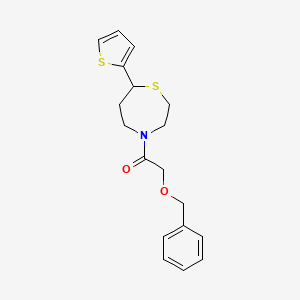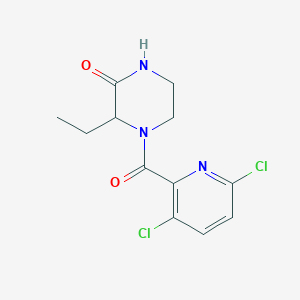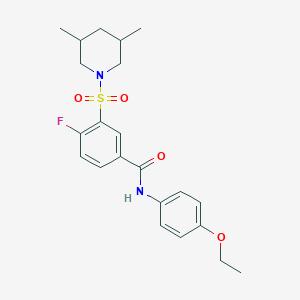
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide, also known as PMY-2, is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research has demonstrated that derivatives of pyrimidinone, when fused with thiophene rings, exhibit significant antimicrobial and antifungal activities. These activities are comparable to those of known antibiotics such as streptomycin and fusidic acid, highlighting their potential as novel antimicrobial agents (Hossan et al., 2012).
Antiasthma Agents
Compounds within the triazolo[1,5-c]pyrimidine class have shown promise as mediator release inhibitors, indicating their potential use as antiasthma agents. The synthesis of these compounds involves a multi-step process, including treatment with phosphorus oxychloride and cyclization with cyanogen bromide, followed by a Dimroth rearrangement (Medwid et al., 1990).
Antitumor and Enzyme Inhibition
A study on classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors presented these compounds as potential antitumor agents. Their structure-activity relationship indicates significant potential in cancer treatment (Gangjee et al., 2009).
Anticancer and Anti-5-Lipoxygenase Agents
Pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research underscores the therapeutic potential of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
Novel Antifolate and Antitumor Activity
Research into the effect of C9-methyl substitution and C8-C9 conformational restriction on antifolate and antitumor activity has revealed that certain modifications can enhance the potency against dihydrofolate reductase (DHFR) inhibitory activity and tumor cell growth inhibition. These findings are crucial for the development of new cancer therapies (Gangjee et al., 2000).
properties
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-9-19-12-22(18(13)24)10-16(23)20-8-7-15-11-25-17(21-15)14-5-3-2-4-6-14/h2-6,9,11-12H,7-8,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVCPVUAUREVOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2995254.png)







![5-Benzyl-2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2995268.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2995269.png)
![1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2995271.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2995272.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2995275.png)
![N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide](/img/structure/B2995276.png)